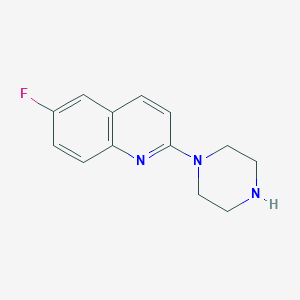

6-Fluoro-2-piperazin-1-yl-quinoline

Descripción general

Descripción

6-Fluoro-2-piperazin-1-yl-quinoline is a useful research compound. Its molecular formula is C13H14FN3 and its molecular weight is 231.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has demonstrated promising antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of quinoline-piperazine hybrids exhibit significant inhibitory activity against various pathogens.

Key Findings:

- A study synthesized a series of quinoline-piperazine conjugates, showing effective antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.03 µg/mL against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

- The presence of fluorine at the 2nd position on the benzene ring was found to enhance biological activity significantly .

Table 1: Antibacterial Activity of Quinoline-Piperazine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 10g | 0.03 | Klebsiella pneumoniae |

| 11e | 0.07 | Pseudomonas aeruginosa |

| 10j | >64 | Acinetobacter baumannii |

Antitubercular Properties

In addition to its antibacterial effects, 6-Fluoro-2-piperazin-1-yl-quinoline has shown potential as an antitubercular agent. Studies have evaluated its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.

Key Findings:

- Compounds derived from this structure were assessed for their ability to inhibit the growth of both virulent and non-virulent strains of tuberculosis, with some derivatives exhibiting lower cytotoxicity compared to standard treatments .

- The best-performing compounds achieved MIC values comparable to or better than first-line tuberculosis drugs .

Table 2: Antitubercular Activity of Selected Compounds

| Compound | MIC (µg/mL) | Strain Type |

|---|---|---|

| 11a | 0.07 | MDR-TB |

| 10h | 0.15 | Non-Virulent TB |

| 12b | >64 | Resistant TB |

Antimalarial Activity

The quinoline scaffold is well-known for its antimalarial properties, with several studies highlighting the effectiveness of derivatives in combating Plasmodium falciparum, particularly strains resistant to conventional treatments.

Key Findings:

- A recent study identified specific analogs that demonstrated potent antiplasmodial activity with EC50 values in the nanomolar range .

- Structure-activity relationship studies revealed that modifications at specific positions significantly influence the efficacy against malaria parasites .

Table 3: Antimalarial Efficacy of Quinoline Derivatives

| Compound | EC50 (nM) | Strain Type |

|---|---|---|

| UCF501 | 37.0 | CQ-resistant Dd2 |

| UCF502 | 88.7 | CQ-sensitive |

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that these compounds may interfere with bacterial cell wall synthesis and inhibit key enzymes involved in metabolic pathways.

Future Research Directions:

- Further exploration into the structure-activity relationships to optimize efficacy and reduce toxicity.

- Investigating combination therapies that leverage the strengths of these compounds alongside existing antibiotics or antimalarials.

- Expanding studies into other therapeutic areas such as anticancer and antiviral applications, given the diverse pharmacological profile observed in related compounds .

Propiedades

Fórmula molecular |

C13H14FN3 |

|---|---|

Peso molecular |

231.27 g/mol |

Nombre IUPAC |

6-fluoro-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H14FN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |

Clave InChI |

IBVCJGRRJMYNLZ-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)F |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.